3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol
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Overview
Description
3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol is a complex organic compound that belongs to the class of purine nucleosides. This compound is characterized by the presence of a purine base attached to a sugar moiety, specifically a deoxy-D-mannitol. The purine base in this compound is adenine, which is a fundamental component of nucleic acids such as DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol typically involves the reaction of adenine with a suitable sugar derivative under specific conditions. One common method involves the use of anhydrous dimethylformamide (DMF) as a solvent and sodium hydride as a base. The reaction is carried out at elevated temperatures, around 100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. High-speed counter-current chromatography (HSCCC) can be employed for the separation and purification of the compound from reaction mixtures. This technique relies on the use of a two-phase solvent system and centrifugal force to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of N9-substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, bromine compounds, and various solvents such as DMF and dichloromethane. The reactions are typically carried out under controlled temperatures and conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in antiviral and anticancer therapies.
Industry: It is used in the production of various biochemical reagents and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This mechanism is particularly relevant in its potential use as an antiviral or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Vidarabine: Another purine nucleoside with antiviral properties.
Sinefungin: A purine nucleoside analogue with antifungal activity.
(2S,3R)-3-(6-Amino-9H-purin-9-yl)nonan-2-ol: A compound with similar structural features and biological activities.
Uniqueness
3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol is unique due to its specific sugar moiety and the presence of a deoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H15N5O4 |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-4-(6-aminopurin-9-yl)-2,5-bis(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c12-10-7-11(14-3-13-10)16(4-15-7)8-5(1-17)20-6(2-18)9(8)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14)/t5-,6-,8-,9-/m1/s1 |
InChI Key |
SHOGVEIJZIIPFU-SQEXRHODSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H](O[C@@H]([C@H]3O)CO)CO)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(OC(C3O)CO)CO)N |
Origin of Product |
United States |
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